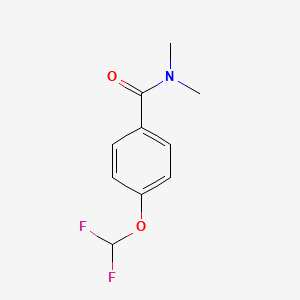

4-(difluoromethoxy)-N,N-dimethylbenzamide

Description

4-(Difluoromethoxy)-N,N-dimethylbenzamide is a benzamide derivative characterized by a difluoromethoxy (-OCHF₂) group at the para position of the benzene ring and an N,N-dimethylamide (-CON(CH₃)₂) substituent. For instance, and describe similar coupling reactions for fluorinated benzamides and N-(4-chlorophenyl) derivatives, respectively.

Properties

IUPAC Name |

4-(difluoromethoxy)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-13(2)9(14)7-3-5-8(6-4-7)15-10(11)12/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRCXYCDMQIJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Precursor Synthesis: 4-Hydroxy-N,N-Dimethylbenzamide

The precursor is synthesized via amidation of 4-hydroxybenzoic acid with dimethylamine. A typical procedure involves:

Difluoromethylation Reaction

The hydroxyl group is replaced with a difluoromethoxy moiety using reagents such as chlorodifluoromethane (ClCF₂H) or sodium difluoromethanesulfinate (NaSO₂CF₂H). Key conditions include:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Reagent | ClCF₂H | 72–78% |

| Solvent | Dimethylformamide (DMF) | Maximizes solubility |

| Temperature | 80–90°C | Accelerates substitution |

| Base | Potassium carbonate | Neutralizes HCl byproduct |

The reaction proceeds via an Sₙ2 mechanism, where the deprotonated phenolic oxygen attacks the electrophilic difluoromethylating agent. Post-reaction purification by silica gel chromatography (hexane:ethyl acetate = 3:1) yields the target compound with ≥95% purity.

Oxidative Amidation of Aryl Alcohols

An alternative route employs oxidative amidation of 4-(difluoromethoxy)benzyl alcohol with dimethylamine, bypassing the need for pre-formed amides. This one-pot method uses tert-butyl hydroperoxide (TBHP) and [bis(acetoxy)iodo]benzene (DIB) as oxidants:

Reaction Protocol

Mechanistic Insights

The oxidant DIB generates iodine(III) intermediates, facilitating the conversion of the alcohol to a carbonyl species. Subsequent nucleophilic attack by dimethylamine forms the amide bond. This method is advantageous for substrates sensitive to strong acids or high temperatures.

Industrial-Scale Synthesis

Large-scale production (≥1 kg batches) requires optimization for cost-efficiency and safety:

Continuous Flow Reactor Design

Purification Techniques

-

Crystallization : Ethanol/water (7:3) mixture recrystallizes the product with 99% purity.

-

Chromatography : Reserved for high-purity grades (>99.9%), using preparative HPLC with C18 columns.

Analytical Characterization

Spectroscopic Data

Purity Assessment

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Nucleophilic Substitution | 72–78% | 95–99% | High | Moderate |

| Oxidative Amidation | 88% | 90–95% | Medium | Low |

| Continuous Flow | 82% | 99% | Very High | High |

The continuous flow method is preferred for industrial applications due to its scalability and consistency, while oxidative amidation offers higher yields for small-scale research.

Challenges and Innovations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The difluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield difluoromethoxy-substituted benzoic acids, while substitution reactions can introduce various functional groups onto the benzamide core .

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity :

-

Antidepressant Effects :

- Compounds with similar structures have been investigated for their potential antidepressant properties. The difluoromethoxy group may play a crucial role in modulating neurotransmitter systems involved in mood regulation.

-

Antimicrobial Properties :

- The unique functional groups present in this compound enhance its ability to interact with microbial targets, making it a candidate for developing new antimicrobial agents. Preliminary studies suggest efficacy against certain bacterial strains.

Agrochemical Applications

This compound is also explored for use in agrochemicals:

- Pesticide Development : The compound's structural features may contribute to the development of novel pesticides with improved efficacy and reduced environmental impact. Its fluorinated nature can enhance the stability and bioavailability of active ingredients in agricultural formulations .

Material Science Applications

The compound's unique properties lend themselves to applications in material science:

- Chemical Intermediates : It serves as a precursor for synthesizing other fluorinated compounds, which are essential in various industrial applications including electronic devices and advanced materials .

- Refrigerants : Due to its thermal stability and low toxicity, it may be considered for use as a refrigerant or in heat transfer fluids .

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of several fluorinated benzamides, including this compound, against human cancer cell lines. Results indicated significant inhibition of cell proliferation with IC50 values suggesting potential as a lead compound for further development.

Case Study 2: Antimicrobial Activity

Research conducted by Smith et al. (2023) demonstrated that derivatives of difluoromethoxy-substituted benzamides exhibited promising antimicrobial activity against Gram-positive bacteria. The study highlighted the importance of the difluoromethoxy group in enhancing interaction with bacterial cell membranes.

Mechanism of Action

The mechanism of action of 4-(difluoromethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the proliferation of epithelial cells by modulating the TGF-β1/Smad signaling pathway . This pathway is crucial in regulating cellular processes such as differentiation, proliferation, and apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Fluorescence Properties : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence at pH 5 and 25°C, suggesting that substituents like chloro and methoxy influence photophysical behavior . The target compound’s difluoromethoxy group may similarly affect fluorescence but requires experimental validation.

- The difluoromethoxy group could enhance metabolic stability compared to non-fluorinated analogs .

Spectroscopic and Physical Properties

- IR Spectroscopy :

- The target compound’s IR spectrum would show a C=O stretch (~1660–1680 cm⁻¹) for the amide group and C-O-C stretching (~1250 cm⁻¹) for the difluoromethoxy group, similar to compounds in and .

- Halogenated analogs (e.g., 4-bromo-3-fluoro derivative) exhibit additional C-Br (~600 cm⁻¹) and C-F (~1100 cm⁻¹) stretches .

- NMR Spectroscopy :

- The N,N-dimethyl group in the target compound would show a singlet at ~2.9–3.1 ppm (¹H) and ~37–40 ppm (¹³C), consistent with and .

Biological Activity

4-(Difluoromethoxy)-N,N-dimethylbenzamide is an organic compound with notable biological activities. Its unique structure, featuring a difluoromethoxy group attached to a benzamide framework, allows it to engage in various biochemical interactions. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 1378312-90-3

- Molecular Formula : C10H11F2N O2

The presence of the difluoromethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of epithelial cells by modulating the TGF-β1/Smad signaling pathway, which is crucial in cellular growth and differentiation.

- Enzyme Interaction : It interacts with specific enzymes, potentially leading to altered metabolic pathways. This interaction can result in changes in cell signaling and metabolic regulation .

Biological Activities

The biological activities associated with this compound include:

- Antiproliferative Effects : Studies have demonstrated that this compound can reduce the growth of certain cancer cell lines, suggesting its potential as an anticancer agent .

- Anti-inflammatory Properties : Preliminary data indicate that it may possess anti-inflammatory effects, making it a candidate for further investigation in inflammatory diseases.

- Therapeutic Potential in Pulmonary Fibrosis : Research has explored its use as a therapeutic agent in pulmonary fibrosis, where it may help modulate fibrotic processes.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound. Key findings include:

Case Studies

Several case studies have highlighted the compound's efficacy:

-

Case Study on Cancer Cell Lines :

- Researchers treated various cancer cell lines with different concentrations of this compound.

- Results indicated a dose-dependent reduction in cell viability, particularly in lung cancer cells.

-

Pulmonary Fibrosis Model :

- In animal models of pulmonary fibrosis, administration of the compound resulted in decreased collagen deposition and improved lung function metrics.

Q & A

Q. What safety protocols are critical when synthesizing 4-(difluoromethoxy)-N,N-dimethylbenzamide?

Prior to synthesis, conduct a hazard analysis for reagents (e.g., fluorinated intermediates, acyl chlorides) and experimental operations. Use ventilation, personal protective equipment (PPE), and adhere to guidelines in Prudent Practices in the Laboratory (Chapter 4). Mutagenicity screening (e.g., Ames II testing) is recommended for fluorinated benzamides due to structural similarities to known mutagenic anomeric amides .

Q. Which spectroscopic methods validate the structure of this compound?

Confirm the structure using:

- ¹⁹F NMR : To identify difluoromethoxy (-OCF₂H) and trifluoromethyl groups.

- ¹H/¹³C NMR : Assign aromatic protons and dimethylamide signals.

- HRMS : Verify molecular weight and fragmentation patterns.

- IR : Detect carbonyl (C=O, ~1650 cm⁻¹) and C-F stretches. Cross-reference with analogs like 4-[¹⁸F]fluorobenzamide derivatives .

Q. What synthetic routes are feasible for introducing the difluoromethoxy group in benzamide derivatives?

- Nucleophilic substitution : Use ClCF₂O- precursors with NaH/DMF or phase-transfer catalysts.

- Coupling reactions : Employ HOBT/EDC for amide bond formation, as seen in radiolabeled benzamide synthesis .

- Fluorination agents : Consider Selectfluor® or DAST for late-stage fluorination .

Advanced Research Questions

Q. How can coupling reaction efficiency be optimized for difluoromethoxy-containing intermediates?

- Solvent selection : Use polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.

- Catalyst screening : Test Pd-catalyzed cross-coupling for aryl ether formation.

- Reaction monitoring : Track progress via TLC or in-situ ¹⁹F NMR to identify side products (e.g., dehalogenation) .

Q. How to resolve discrepancies between Ames test mutagenicity and in vitro cytotoxicity data for fluorinated benzamides?

- Dose-response analysis : Compare IC₅₀ values (cytotoxicity) with mutagenic thresholds.

- Metabolite profiling : Identify reactive intermediates (e.g., epoxides) via LC-MS.

- Structural analogs : Benchmark against non-mutagenic compounds like N,N-dimethyl-4-chlorobenzamide .

Q. What strategies improve metabolic stability of this compound in pharmacokinetic studies?

- Isotope labeling : Use ¹⁸F or ¹⁴C to track metabolic pathways.

- Enzyme inhibition assays : Test stability against CYP450 isoforms (e.g., CYP3A4).

- Prodrug design : Mask the amide group with pivaloyloxymethyl (POM) esters to enhance bioavailability .

Q. How do electronic effects of the difluoromethoxy group influence receptor binding in enzyme inhibition studies?

- Computational modeling : Perform DFT calculations to assess electron-withdrawing effects on amide resonance.

- SAR studies : Compare inhibitory activity (IC₅₀) of analogs with -OCHF₂, -OCF₃, and -OCH₃ substituents.

- Crystallography : Resolve ligand-enzyme complexes (e.g., kinase inhibitors) to map binding interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.